2-(But-3-yn-1-ylamino)benzoic acid
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Overview
Description
2-(But-3-yn-1-ylamino)benzoic acid is an organic compound with the molecular formula C11H11NO2 It is a derivative of benzoic acid, where the hydrogen atom in the amino group is replaced by a but-3-yn-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(But-3-yn-1-ylamino)benzoic acid typically involves the reaction of 2-aminobenzoic acid with but-3-yn-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(But-3-yn-1-ylamino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triple bond in the but-3-yn-1-yl group to a double or single bond.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the but-3-yn-1-yl group.
Reduction: Reduced forms of the but-3-yn-1-yl group, such as but-3-en-1-yl or butyl derivatives.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
2-(But-3-yn-1-ylamino)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(But-3-yn-1-ylamino)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The but-3-yn-1-yl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and efficacy.
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzoic acid: The parent compound, lacking the but-3-yn-1-yl group.
4-Aminobenzoic acid: A structural isomer with the amino group in the para position.
2-(But-2-yn-1-ylamino)benzoic acid: A similar compound with a different alkyne substitution.
Uniqueness
2-(But-3-yn-1-ylamino)benzoic acid is unique due to the presence of the but-3-yn-1-yl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C11H11NO2 |
---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
2-(but-3-ynylamino)benzoic acid |
InChI |
InChI=1S/C11H11NO2/c1-2-3-8-12-10-7-5-4-6-9(10)11(13)14/h1,4-7,12H,3,8H2,(H,13,14) |
InChI Key |
LPMXVMZHLWKJHK-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCNC1=CC=CC=C1C(=O)O |
Origin of Product |
United States |
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